Renytoline
描述
Renytoline is a new anti-inflammatory agent in arthritis.
科学研究应用
神经保护和血压调节
- 背景:大脑的肾素-血管紧张素系统(RAS)显著影响血压和神经保护。通过使用血管紧张素转换酶抑制剂(ACEI)作为对照,研究了姜黄素、槲皮素和皂苷对血压、大脑RAS和胆碱系统的影响。
- 发现:姜黄素和皂苷显著降低了血压。姜黄素显著抑制了ACE的浓度和活性、血管紧张素II水平以及ACE mRNA表达,而所有植物化学物质均增加了乙酰胆碱的浓度。还观察到乙酰胆碱酯酶活性的抑制,指向潜在的神经保护效果(Kim, Kim, & Ha, 2019)。
非肽肾素抑制剂的疗效
- 目标:该研究旨在发现具有改善口服吸收、生物利用度和抗高血压药效的非肽肾素抑制剂。
- 结果:发现了比以前的抑制剂具有更高肠道生物利用度的新化合物。这些抑制剂,如41、44和51,在动物模型中表现出显著的降压药效(Boyd et al., 1994)。
对糖尿病视网膜病变的影响
- 背景:肾素-血管紧张素系统正逐渐成为糖尿病视网膜病变的治疗靶点。本研究调查了血管紧张素转换酶抑制和血管紧张素AT1受体拮抗对糖尿病大鼠视网膜血流和血管舒张的影响。
- 结果:卡普托普利或坎地沙坦的治疗阻止了糖尿病大鼠血流异常的发展。坎地沙坦治疗恢复了乙酰胆碱刺激的视网膜血流反应,表明在治疗糖尿病视网膜病变方面具有潜在益处(Horio et al., 2003)。
对气道过敏的治疗效果
- 研究:在卵清蛋白诱导的哮喘小鼠模型中评估了Renifolin F对气道过敏的治疗效果。
- 发现:Renifolin F通过抑制肺部炎症细胞因子和microRNA-155的调节,减轻了气道高反应性和炎症。这表明其在治疗与哮喘相关的气道炎症方面具有潜在用途(Yang et al., 2022)。
新型直接肾素抑制剂
- 目标:该研究侧重于发现SPH3127,一种新型、高效、口服活性的直接肾素抑制剂(DRI),以解决DRI口服生物利用度不利的挑战。
- 结果:SPH3127在临床前模型中显示出比阿利斯基仁更高的生物利用度和更强的降压效果。它还已完成了一项用于治疗原发性高血压的II期临床试验(Iijima et al., 2022)。
血管紧张素II受体拮抗剂和内皮功能障碍
- 背景:本研究调查了是否使用血管紧张素II型1受体拮抗剂(ARBs)治疗可以改善代谢综合征患者的内皮和自主神经功能。
- 发现:ARB治疗改善了受损的内皮功能,并增加了高分子量脂联素水平。特别是替米沙坦比卡托普利表现出更多的有益效果,表明ARBs在管理高血压和代谢综合征中的作用(Kishi et al., 2012)。
属性
IUPAC Name |
4-(fluoren-9-ylidenemethyl)benzenecarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2/c22-21(23)15-11-9-14(10-12-15)13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-13H,(H3,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOVTUUKKGNHVFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2=CC4=CC=C(C=C4)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00169424 | |
Record name | Renyfoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Renytoline | |
CAS RN |
1729-61-9 | |
Record name | Renytoline [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001729619 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Renyfoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00169424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PARANYLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O2ILF29K8B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。